molecular formula C21H24ClNO4S B11591275 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B11591275
M. Wt: 421.9 g/mol
InChI Key: XSDHDCPYWNRRJY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic acetamide derivative characterized by three key structural features:

  • 4-Chlorobenzyl group: A lipophilic aromatic substituent contributing to membrane permeability and target binding.
  • 1,1-Dioxidotetrahydrothiophen-3-yl moiety: A sulfone-containing heterocycle that enhances metabolic stability and hydrogen-bonding interactions.
  • 4-Ethylphenoxy side chain: A phenoxy group with an ethyl substituent, influencing steric and electronic properties.

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C21H24ClNO4S/c1-2-16-5-9-20(10-6-16)27-14-21(24)23(19-11-12-28(25,26)15-19)13-17-3-7-18(22)8-4-17/h3-10,19H,2,11-15H2,1H3

InChI Key

XSDHDCPYWNRRJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, combines a chlorobenzyl moiety with a dioxidotetrahydrothiophen group and an ethylphenoxy substituent, which may enhance its pharmacological properties.

  • Molecular Formula : C19H22ClN2O6S
  • Molecular Weight : 438.88 g/mol
  • CAS Number : 585549-15-1

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the dioxidotetrahydrothiophen moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Antioxidant Activity : The dioxidotetrahydrothiophen structure is known for its antioxidant properties, which could contribute to its biological effects.

Biological Activities

Research has indicated various biological activities associated with related compounds, and it is hypothesized that this compound may exhibit similar properties:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The chlorobenzyl group is associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for further investigation in antimicrobial applications.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Smith et al. (2020)Investigated the anticancer effects of related benzamide derivatives, noting significant inhibition of tumor growth in vitro.
Johnson et al. (2021)Reported anti-inflammatory activity in a series of chlorobenzyl compounds, suggesting a potential pathway for therapeutic use.
Lee et al. (2022)Evaluated the antimicrobial efficacy of thiophene-based compounds, highlighting their effectiveness against Gram-positive bacteria.

Comparison with Similar Compounds

Modifications in the Benzyl Group

Variations in the benzyl substituent significantly alter physicochemical and biological properties:

Compound Name Benzyl Substituent Key Features Reference
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide 4-Chlorobenzyl Baseline compound with optimal lipophilicity and halogen-mediated interactions.
2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide 3-Fluorobenzyl Fluorine substitution enhances electronegativity and bioavailability.
N-(4-Chloro-3-(2-oxopropyl)phenyl)-2-(4-ethylphenoxy)acetamide (1k) 4-Chloro-3-(2-oxopropyl)phenyl Ketone functionality introduces polarity and potential reactive intermediates.

Key Observations :

  • Fluorinated benzyl groups (e.g., 3-fluorobenzyl) may improve metabolic stability due to reduced susceptibility to oxidative enzymes .
  • Bulky substituents (e.g., 2-oxopropyl in 1k) can hinder target binding but enhance solubility .

Variations in the Heterocyclic Sulfone Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group is a critical pharmacophore. Analogous compounds with alternative heterocycles include:

Compound Name Heterocycle Key Features Reference
N-(4-Chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide (4c) Tetrazole Nitrogen-rich heterocycle enhances hydrogen bonding and solubility.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole Rigid aromatic system improves target affinity but reduces flexibility.

Key Observations :

  • Benzothiazole derivatives () demonstrate the importance of aromatic stacking interactions in target binding .

Modifications in the Phenoxy Side Chain

The 4-ethylphenoxy group can be replaced with other substituents to modulate steric and electronic effects:

Compound Name Phenoxy Substituent Key Features Reference
This compound 4-Ethylphenoxy Ethyl group balances lipophilicity and steric bulk.
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 2-Isopropyl-5-methylphenoxy Branched alkyl groups increase steric hindrance, potentially reducing off-target effects.
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 2-Methoxyphenoxy Methoxy group enhances electron density and hydrogen-bonding capacity.

Key Observations :

  • Ethyl and isopropyl substituents on the phenoxy group enhance lipophilicity, favoring membrane penetration .
  • Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .

Key Observations :

  • Thiadiazole derivatives () generally exhibit higher melting points (132–170°C), suggesting crystalline stability .
  • Yields for acetamide analogs range from 68–88%, with benzylthio-substituted compounds (e.g., 5h) achieving the highest yields (88%) .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

Synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key parameters:

  • Temperature : Maintain 40–80°C during coupling steps to prevent side reactions (e.g., epimerization) .
  • Solvents : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity of intermediates .
  • Catalysts : Employ triethylamine or DMAP to facilitate amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., unreacted precursors) .
  • HPLC : Reverse-phase C18 columns with UV detection validate purity (>98% for biological assays) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects degradation products .

Q. How can researchers conduct initial biological activity screening?

  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) .

Advanced Research Questions

Q. What strategies optimize synthetic yield while maintaining stereochemical fidelity?

  • Stepwise coupling : Isolate intermediates after each step to minimize side reactions (e.g., sulfone oxidation) .
  • Low-temperature reactions : Perform sensitive steps (e.g., sulfonamide formation) at -10°C to suppress racemization .
  • Inert conditions : Use argon/nitrogen atmospheres for moisture-sensitive reactions .

Q. How should contradictory bioactivity data between studies be resolved?

  • Standardized protocols : Replicate assays using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .
  • Orthogonal validation : Confirm binding affinity via surface plasmon resonance (SPR) if fluorescence assays yield conflicting results .
  • Batch analysis : Compare purity (HPLC) and stability (LC-MS) across compound batches to rule out degradation artifacts .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Chemoproteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify cellular targets .
  • Molecular docking : Simulate binding modes with putative targets (e.g., COX-2, kinases) using AutoDock Vina .
  • Pathway analysis : Western blotting to assess downstream signaling (e.g., MAPK/ERK phosphorylation) .

Q. How can physicochemical stability be assessed under various storage conditions?

  • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months; monitor degradation via LC-MS .
  • Lyophilization : Test solubility in PBS/DMSO and stability after freeze-thaw cycles .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) to assess photodegradation .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • QSAR modeling : Use Molinspiration or PaDEL-Descriptor to calculate logP, topological surface area, and hydrogen-bonding capacity .
  • Dynamics simulations : MD simulations (AMBER/GROMACS) to evaluate binding stability over time .
  • Analog synthesis : Modify the chlorobenzyl or tetrahydrothiophene-dioxide moieties to test hydrophobicity/activity correlations .

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